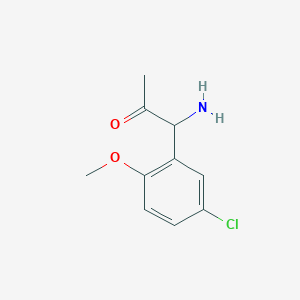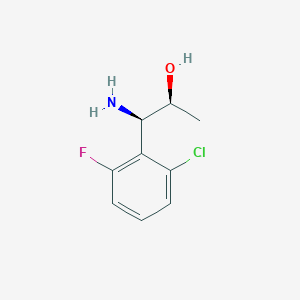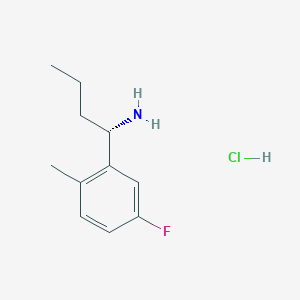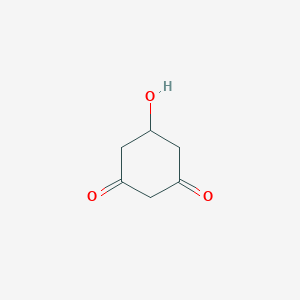
5-Hydroxycyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxycyclohexane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclohexane-1,3-dione, featuring a hydroxyl group at the 5-position. This compound exists primarily in its enolic form in solution, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycyclohexane-1,3-dione can be achieved through a simple synthetic scheme. One method involves the use of cyclohexane-1,3-dione as a starting material, which undergoes hydroxylation at the 5-position. This reaction typically requires the presence of a hydroxylating agent and specific reaction conditions to ensure the selective introduction of the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxycyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane-1,3-dione derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) and other functional groups can be introduced under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
5-Hydroxycyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various polyketides and other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxycyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of metabolic processes, resulting in the elimination of weeds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-dione: The parent compound without the hydroxyl group.
2-Dodecanoyl-5-hydroxycyclohexane-1,3-dione: A derivative with an additional dodecanoyl group.
5,5-Dimethylcyclohexane-1,3-dione: A derivative with two methyl groups at the 5-position.
Uniqueness
5-Hydroxycyclohexane-1,3-dione is unique due to its hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
5-hydroxycyclohexane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h4,7H,1-3H2 |
Clave InChI |
ACRUCDPQQCIOID-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




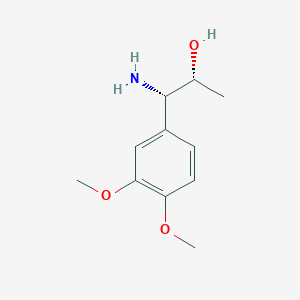
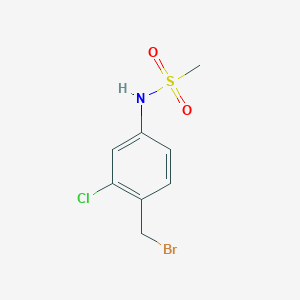
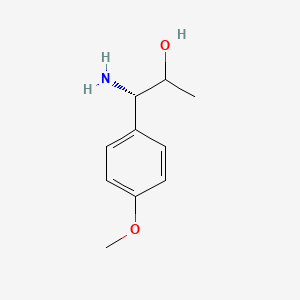
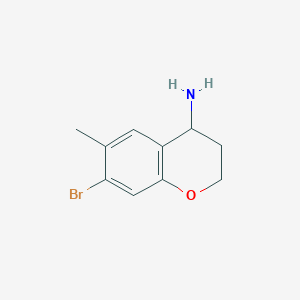
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)


![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)

